[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]dibenzylamine
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Overview
Description
[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]dibenzylamine: is a complex organic compound with a unique structure that includes a benzotriazole moiety linked to a phenylmethyl group and further connected to a dibenzylamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]dibenzylamine typically involves the reaction of benzotriazole with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the benzotriazole attacks the electrophilic carbon of the benzyl chloride, forming the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]dibenzylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzotriazole moiety can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Scientific Research Applications
[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]dibenzylamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of [1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]dibenzylamine involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, influencing various biochemical pathways. Additionally, the compound may interact with enzymes, altering their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A simpler compound with similar structural features but lacking the phenylmethyl and dibenzylamine groups.
Dibenzylamine: Contains the dibenzylamine moiety but lacks the benzotriazole and phenylmethyl groups.
Phenylmethylamine: Contains the phenylmethyl group but lacks the benzotriazole and dibenzylamine moieties.
Uniqueness
The uniqueness of [1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]dibenzylamine lies in its combined structural features, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with the individual components alone.
Properties
IUPAC Name |
1-(benzotriazol-1-yl)-N,N-dibenzyl-1-phenylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4/c1-4-12-22(13-5-1)20-30(21-23-14-6-2-7-15-23)27(24-16-8-3-9-17-24)31-26-19-11-10-18-25(26)28-29-31/h1-19,27H,20-21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPALJJFAMOSJKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(C3=CC=CC=C3)N4C5=CC=CC=C5N=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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